Product packaging for 3-ethynyl-4-(trifluoromethyl)pyridine(Cat. No.:CAS No. 1402148-69-9)

3-ethynyl-4-(trifluoromethyl)pyridine

Cat. No.: B6158013
CAS No.: 1402148-69-9
M. Wt: 171.12 g/mol
InChI Key: DEZPRICHUHMESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-4-(trifluoromethyl)pyridine (CAS 1402148-69-9) is a chemical building block of significant interest in advanced research and development, particularly for the synthesis of novel active ingredients. Its molecular structure incorporates two key functional groups: a pyridine ring with a trifluoromethyl group and an ethynyl side chain. Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern agrochemical and pharmaceutical science due to the unique physicochemical properties imparted by the fluorine atoms, which include enhanced metabolic stability, lipophilicity, and biomolecular binding affinity . These properties are why over 50% of new pesticides launched in the last two decades are fluorinated, with around 40% of those containing a trifluoromethyl group . In agrochemical research, TFMP derivatives serve as critical intermediates in the creation of herbicides, insecticides, and fungicides . Compounds like fluazifop-butyl (the first TFMP herbicide) and insecticides such as flonicamid demonstrate how the TFMP moiety can contribute to effective and selective pest control . In the pharmaceutical arena, the TFMP structure is a key motif in active ingredients, with several drugs already on the market and many more in clinical trials for applications including antiviral and antitumor therapies . The ethynyl group in this specific compound provides a reactive handle for further chemical modification via click chemistry or cross-coupling reactions, making this compound a versatile precursor for constructing more complex molecules for biological evaluation and material science applications . Please Note: This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1402148-69-9

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

3-ethynyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F3N/c1-2-6-5-12-4-3-7(6)8(9,10)11/h1,3-5H

InChI Key

DEZPRICHUHMESR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1)C(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Ethynyl 4 Trifluoromethyl Pyridine and Precursors

Strategies for Introducing the Trifluoromethyl Group into Pyridine (B92270) Architectures

The incorporation of a trifluoromethyl (CF3) group into pyridine rings is a critical step in the synthesis of the target compound's precursors. This functional group is known to significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making it a valuable addition in medicinal and agrochemical chemistry. nih.govrsc.org Three primary strategies have been developed for this purpose: constructing the pyridine ring from CF3-containing building blocks, direct trifluoromethylation of a pre-formed pyridine ring, and halogen-fluorine exchange on a trichloromethyl-pyridine precursor. nih.govjst.go.jp

Ring Construction from Trifluoromethyl-Containing Building Blocks

This "bottom-up" approach involves the synthesis of the pyridine ring from acyclic precursors that already possess the trifluoromethyl group. This method offers excellent control over the regiochemistry of the final product, ensuring the CF3 group is in the desired position. A common strategy involves the cyclocondensation or cycloaddition of trifluoromethyl-containing synthons. rsc.org

For instance, 4-CF3-substituted pyridines can be regioselectively synthesized through a copper-mediated [3 + 3] cycloaddition reaction. In this process, a β-CF3-acrylonitrile is reacted with an oxime ester in the presence of a copper catalyst, such as copper(I) chloride, to yield 4-(trifluoromethyl)-2-aminopyridines under redox-neutral conditions. rsc.org This method highlights the utility of using readily available trifluoromethylated starting materials to construct complex heterocyclic systems.

Table 1: Examples of Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

Building BlockReaction TypeResulting Pyridine CoreReference
β-CF₃-acrylonitrile[3 + 3] Cycloaddition with oxime esters2-Amino-4-(trifluoromethyl)pyridine rsc.org
Substituted vinylogous enaminesThree-step synthesis2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile rsc.org

Direct Trifluoromethylation of Pre-formed Pyridine Rings

Direct C-H trifluoromethylation offers a more atom-economical approach by introducing the CF3 group directly onto a pre-existing pyridine ring. However, controlling the regioselectivity of this reaction is a significant challenge due to the high reactivity of trifluoromethyl radical sources, which can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org

To overcome this, methods have been developed to achieve position-selective trifluoromethylation. For the challenging C3-positioning, a nucleophilic activation strategy has been established. chemrxiv.orgchemistryviews.orgacs.org This involves the hydrosilylation of the pyridine derivative, which activates the ring towards subsequent electrophilic trifluoromethylation at the 3-position using reagents like Togni's reagent. chemrxiv.orgchemistryviews.orgresearchgate.net Another strategy for achieving high regioselectivity involves the activation of the pyridine ring by forming an N-methylpyridine quaternary ammonium (B1175870) salt, which then directs the trifluoromethylation to specific positions. researchgate.netacs.org

Table 2: Selected Methods for Direct Trifluoromethylation of Pyridine Derivatives

Activation StrategyTrifluoromethylating AgentPosition SelectivityReference
HydrosilylationTogni Reagent IC3-Position chemrxiv.orgchemistryviews.org
N-Methylpyridinium Salt FormationTrifluoroacetic Acid (TFA) / Silver CarbonateRegioselective researchgate.netacs.org
Radical Reaction (non-selective)Trifluoromethyl Radical SourcesMixture of isomers chemrxiv.org

Halogen-Fluorine Exchange on Trichloromethyl-Pyridines

One of the earliest and most established industrial methods for synthesizing trifluoromethyl-pyridines is through a halogen-fluorine exchange reaction on a corresponding trichloromethyl-pyridine precursor. nih.gov This transformation is analogous to the Swarts reaction, first reported for aromatic compounds in the late 19th century. nih.gov

The process typically involves two steps: the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by fluorination. The fluorination step is often conducted in the vapor phase at high temperatures (>300°C) using a fluorinating agent like hydrogen fluoride (B91410) (HF) over a transition metal-based catalyst. jst.go.jp Alternatively, liquid-phase processes using reagents such as mercury(II) fluoride (HgF2) or silver(I) fluoride (AgF) can also be employed to achieve the exchange of chlorine atoms for fluorine atoms, yielding the trifluoromethyl group with high selectivity. google.com This method is particularly useful for large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. jst.go.jp Undesirable 2-fluoro byproducts can sometimes form, which can be converted back to the desired 2-chloro compounds through a chlorine-fluorine exchange reaction with a trichloromethyl-picoline compound. google.comgoogleapis.com

Alkynylation Strategies for Pyridine Derivatives

Once a suitable 4-(trifluoromethyl)pyridine (B1295354) precursor, typically a halopyridine, is synthesized, the final step is the introduction of the ethynyl (B1212043) group at the C-3 position. The most powerful and widely used method for forming such a C(sp2)–C(sp) bond is the palladium-catalyzed cross-coupling reaction. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Introduction

Palladium-catalyzed cross-coupling reactions provide a mild and efficient means to introduce terminal alkynes onto aryl or heteroaryl halides. rsc.org For the synthesis of 3-ethynyl-4-(trifluoromethyl)pyridine, this would involve the coupling of a 3-halo-4-(trifluoromethyl)pyridine with a protected or terminal alkyne. The Sonogashira coupling reaction is the premier method for this transformation. wikipedia.orgscirp.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is exceptionally useful in complex molecule synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgwikipedia.org The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. wikipedia.org

Mechanism: The reaction mechanism is understood to proceed via two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle. rsc.orgwikipedia.orglibretexts.org

The Palladium Cycle: The cycle begins with the active Pd(0) species.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (e.g., 3-bromo-4-(trifluoromethyl)pyridine), forming a Pd(II)-aryl complex.

Transmetalation: The key copper(I) acetylide intermediate (formed in the copper cycle) transfers the acetylide ligand to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, releasing the final alkynylated pyridine product and regenerating the catalytically active Pd(0) species, which re-enters the cycle. rsc.org

The Copper Cycle: This cycle serves to activate the terminal alkyne.

Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated. It then reacts with a copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.

Ligand Transfer: This copper acetylide is the species that participates in the transmetalation step of the palladium cycle. wikipedia.orgacs.org

Catalyst Systems: The success of the Sonogashira coupling relies on the careful selection of its components. A typical system includes a palladium source, a copper co-catalyst, a ligand, a base, and a solvent. While classic conditions are robust, newer systems have been developed, including copper-free variations and those employing highly active N-heterocyclic carbene (NHC) ligands. wikipedia.orglibretexts.org

Table 3: Components of Sonogashira Coupling Catalyst Systems for Pyridine Substrates

ComponentExamplesFunctionReferences
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Main catalyst (often a pre-catalyst reduced to Pd(0) in situ) wikipedia.orglibretexts.orgbeilstein-archives.org
Copper Co-catalyst Copper(I) iodide (CuI)Activates the alkyne by forming a copper acetylide wikipedia.orgscirp.orgacs.org
Ligand Triphenylphosphine (PPh₃), Bidentate phosphines (dppe, dppp), N-Heterocyclic Carbenes (NHCs)Stabilizes the palladium center and influences its reactivity wikipedia.orglibretexts.org
Base Triethylamine (B128534) (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃Neutralizes the HX byproduct and aids in alkyne deprotonation wikipedia.orgacs.orgorganic-chemistry.org
Solvent N,N-Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), N-Methyl-2-pyrrolidone (NMP), Amines (e.g., Et₃N)Solubilizes reactants; amine bases can also serve as the solvent wikipedia.orgscirp.orgacs.org

Optimization of Reaction Conditions and Substrate Scope

The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)-C(sp) bonds, directly enabling the synthesis of this compound from a 3-halo-4-(trifluoromethyl)pyridine precursor. kaust.edu.sa The efficiency of this reaction is highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Research into the synthesis of structurally related trifluoromethyl-substituted quinolines and other aryl alkynes has provided a robust framework for optimizing the conditions for this compound synthesis. researchgate.netnih.gov The goal is to maximize yield while minimizing reaction times and the formation of byproducts, such as the homocoupling of the terminal alkyne.

Key optimization parameters include:

Catalyst System : The choice of palladium source and, if applicable, a copper(I) co-catalyst is critical. Common palladium sources include Pd(OAc)₂, Pd(PPh₃)₄, and [Pd(PPh₃)₂Cl₂]. researchgate.netresearchgate.net While traditional Sonogashira reactions employ a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homodimers. kaust.edu.sa

Ligand : Phosphine ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown high efficacy, particularly in copper-free systems and with less reactive aryl chlorides. researchgate.net

Base : An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. kaust.edu.saresearchgate.net The choice and amount of base can significantly impact the reaction rate and yield. kaust.edu.sa

Solvent : Solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are commonly used. researchgate.netresearchgate.net In some protocols, the amine base itself can serve as the solvent. google.com

Temperature : Reaction temperatures can range from room temperature to higher temperatures (e.g., 100 °C), depending on the reactivity of the substrates and the catalyst system employed. researchgate.net Generally, higher temperatures are needed for less reactive halides (e.g., bromides and chlorides).

The substrate scope for optimized Sonogashira couplings is broad, tolerating a wide range of functional groups on both the aryl halide and the alkyne partner. kaust.edu.sanih.gov For the synthesis of this compound, the key substrates are a 3-halo-4-(trifluoromethyl)pyridine (where the halide is typically I or Br for higher reactivity) and a suitable ethynylating agent.

Table 1: Optimization of Sonogashira Reaction Conditions for Aryl Halide Alkynylation

Entry Palladium Catalyst (mol%) Ligand (mol%) Copper(I) Salt (mol%) Base Solvent Temperature (°C) Yield (%) Reference
1 Pd(OAc)₂ (5) XPhos (10) CuI (10) NEt₃ Dioxane 100 99 researchgate.netnih.gov
2 Pd(PPh₃)₄ (2.5) - CuI (10) NEt₃ Dioxane 100 >95 researchgate.net
3 [Pd(PPh₃)₂Cl₂] - CuI Et₃N THF RT - 50 High researchgate.net
4 Palladacycle bohrium.com (0.25) - None (Copper-free) Et₃N (10 eq) Water 40 96 kaust.edu.sa
5 Pd(PPh₃)₄ (0.004 mol) - CuI (0.02 mol) Et₃N Et₃N 40-50 95 google.com

Introduction of Ethynyl Moieties via Activated Pyridine Intermediates (e.g., N-Oxides)

The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. One effective strategy to overcome this is through the formation of pyridine N-oxides. The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain transformations. scripps.edu

Oxidation of the pyridine nitrogen to an N-oxide increases the electron density at the 2- and 4-positions, activating them towards electrophilic attack and also facilitating nucleophilic substitution. scripps.edunih.gov This activation can be harnessed to introduce functionalities that are otherwise difficult to install. While direct ethynylation of a pyridine N-oxide at the 3-position is not the most common pathway, the activation provided by the N-oxide can be used in multi-step sequences.

For instance, the N-oxide can direct metallation or other functionalizations at the C2 position. A subsequent series of reactions could then be employed to build the desired 3-ethynyl substituent. More commonly, the N-oxide is used to facilitate nucleophilic substitution at the 2- or 4-position. After the desired substitution, the N-oxide can be readily removed by deoxygenation, typically using reagents like PCl₃ or PPh₃, to restore the pyridine ring. scripps.edu Although less direct for the 3-position, this methodology is a powerful tool in pyridine chemistry. For example, a 4-halopyridine N-oxide could undergo a substitution reaction, and after deoxygenation, further functionalization at the 3-position could be explored.

Utilizing Silyl-Protected Ethynes and Subsequent Deprotection Strategies

A common challenge in Sonogashira couplings is the undesired homocoupling of the terminal alkyne (e.g., acetylene (B1199291) gas), which leads to byproduct formation and reduced yields. A robust strategy to circumvent this issue is the use of silyl-protected ethynes, with (trimethylsilyl)acetylene (TMSA) being the most common reagent. wikipedia.org

The synthesis proceeds by coupling the 3-halo-4-(trifluoromethyl)pyridine with TMSA under Sonogashira conditions. The bulky trimethylsilyl (B98337) group prevents homocoupling and often leads to cleaner reactions and higher yields of the desired silylated product, 3-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyridine. researchgate.netgoogle.com

Following the successful coupling, the trimethylsilyl protecting group must be removed to yield the terminal alkyne. This deprotection (or desilylation) step is typically achieved under mild conditions, preserving the often-sensitive functional groups on the pyridine ring. jmcs.org.mxnih.gov Several methods are available for the cleavage of the C-Si bond:

Fluoride-based reagents : Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a very common and effective method for removing silyl (B83357) groups. wikipedia.orggelest.com

Base-catalyzed methanolysis : Simple inorganic bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in methanol (B129727) are widely used for the deprotection of TMS-alkynes. google.comnih.gov This method is often preferred due to its low cost and mildness.

Silver and other metal salts : Silver fluoride (AgF) has been shown to be effective for the deprotection of more sterically hindered silyl groups like triisopropylsilyl (TIPS). jmcs.org.mxresearchgate.net

A patent for the synthesis of a related compound, 3-ethynyl-4-fluoroaniline, demonstrates this two-step sequence effectively: first, a Sonogashira coupling of 3-bromo-4-fluoronitrobenzene (B1266112) with (trimethylsilyl)acetylene to give the protected alkyne in 95% yield, followed by deprotection with potassium hydroxide in methanol to furnish the final product. google.com This highlights the industrial applicability and efficiency of this strategy.

Table 2: Common Deprotection Strategies for Silyl-Protected Alkynes

Reagent Solvent Typical Conditions Reference
Potassium Carbonate (K₂CO₃) Methanol (MeOH) Room Temperature google.comnih.gov
Potassium Hydroxide (KOH) Methanol (MeOH) Room Temperature google.com
Tetrabutylammonium Fluoride (TBAF) Tetrahydrofuran (THF) Room Temperature wikipedia.orggelest.com
Silver Fluoride (AgF) Methanol (MeOH) Room Temperature jmcs.org.mxresearchgate.net
Hydrogen Fluoride (HF) complex Pyridine, Acetonitrile 0 °C to Room Temp gelest.com

Multi-Component Reactions for the Assembly of Substituted Pyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to constructing complex heterocyclic scaffolds like the pyridine ring. bohrium.comnih.gov Instead of building the substituents onto a pre-formed ring, MCRs assemble the ring itself from simpler, functionalized precursors.

Several named reactions and general strategies exist for the synthesis of substituted pyridines, which could be adapted for the synthesis of this compound, provided the appropriately functionalized building blocks are available.

Key strategies include:

Hantzsch Pyridine Synthesis : This classic MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. A modern variation could theoretically employ a trifluoromethylated β-dicarbonyl compound, an ethynyl-containing component, and an aldehyde to construct the desired pyridine core.

Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of an enamine with a propargyl ketone. researchgate.net To target the title compound, one might envision using a trifluoromethylated enamine and an ethynyl-functionalized propargyl ketone.

Kröhnke Pyridine Synthesis : This approach utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). researchgate.net

While no specific literature reports the direct MCR synthesis of this compound, the principles are well-established. researchgate.netrsc.org The main challenge lies in the synthesis and stability of the requisite trifluoromethyl- and ethynyl-containing precursors under the reaction conditions. For example, a one-pot, four-component reaction of an aldehyde, a ketone or malononitrile, a dicarbonyl compound, and ammonium acetate is a common route to polysubstituted pyridines. nih.govresearchgate.net

Table 3: Overview of Multi-Component Strategies for Pyridine Synthesis

MCR Strategy Typical Components Key Bond Formations Reference
Hantzsch-type Aldehyde, β-Dicarbonyl compounds (2 eq.), Ammonia/NH₄OAc C-C and C-N bonds, Cyclocondensation, Oxidation bohrium.comnih.gov
Bohlmann-Rahtz Enamine, Propargyl Ketone Michael addition, Cyclodehydration researchgate.net
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc Michael addition, Cyclization researchgate.net
Four-Component Aldehyde, Active Methylene (B1212753) Compound (e.g., Malononitrile), Ketone, NH₄OAc Knoevenagel, Michael addition, Cyclization, Oxidation nih.govresearchgate.net

Derivatization from Related Pyridine Analogues through Positional Functionalization

An alternative synthetic approach involves the modification of an existing, suitably substituted pyridine ring. This can be achieved either by introducing the ethynyl group onto a 4-(trifluoromethyl)pyridine precursor or by installing the trifluoromethyl group onto a 3-ethynylpyridine (B57287) precursor.

C-H Functionalization of 4-(Trifluoromethyl)pyridine: Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized substrates (e.g., halides). Recent advances have enabled the direct trifluoromethylation of pyridine rings at the 3-position. researchgate.netelsevierpure.com This is accomplished through a nucleophilic activation strategy where the pyridine ring is first activated by hydrosilylation to form an N-silyl enamine intermediate. This intermediate then undergoes electrophilic trifluoromethylation. researchgate.net While this installs the CF₃ group at the 3-position, similar logic could be explored for C-H ethynylation. The challenge lies in developing a suitable electrophilic ethynylating agent that is compatible with the reaction conditions.

Functionalization of a Pre-existing 4-(Trifluoromethyl)pyridine: It is also conceivable to start with 4-(trifluoromethyl)pyridine and introduce a functional group at the 3-position that can later be converted to an ethynyl group. For example, a halogen could be installed at the 3-position via electrophilic halogenation, although this can be challenging with the deactivating CF₃ group present. If successful, the resulting 3-halo-4-(trifluoromethyl)pyridine serves as the direct precursor for the Sonogashira coupling described in section 2.2.1.2.

Another approach involves the defluorinative functionalization of 4-trifluoromethylpyridines. researchgate.netchemrxiv.org Under specific conditions involving diboron (B99234) reagents, the CF₃ group can be activated to undergo reactions that replace one fluorine atom, leading to a difunctionalized product. While this doesn't directly install an ethynyl group, it represents a modern strategy for modifying the trifluoromethyl group itself, opening up alternative synthetic pathways.

Chemical Reactivity and Advanced Transformations of 3 Ethynyl 4 Trifluoromethyl Pyridine

Cycloaddition Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is a versatile functional group for cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various cyclic systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC, "Click Chemistry")

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. The presence of the electron-withdrawing trifluoromethyl group adjacent to the pyridine (B92270) ring is expected to influence the electronic properties of the alkyne, potentially affecting its reactivity in CuAAC reactions.

Synthesis of 1,2,3-Triazole Derivatives

No specific examples of 1,2,3-triazole derivatives synthesized directly from 3-ethynyl-4-(trifluoromethyl)pyridine via CuAAC are available in the reviewed literature. In principle, this compound would be expected to react with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1-(4-(trifluoromethyl)pyridin-3-yl)-1H-1,2,3-triazole derivatives.

Other Dipolar Cycloadditions

Beyond CuAAC, terminal alkynes can participate in other [3+2] dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides to form isoxazoles and pyrrolidines, respectively. However, no studies detailing such reactions with this compound have been found.

Further Cross-Coupling Reactions Beyond Initial Alkynylation

The this compound molecule possesses multiple sites for potential cross-coupling reactions, including the terminal alkyne (e.g., Sonogashira, Glaser coupling) and the pyridine ring itself (e.g., Suzuki, Stille coupling if further functionalized with a leaving group).

Transformations Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a site for potential chemical transformations, such as N-alkylation to form pyridinium (B92312) salts or N-oxidation to form pyridine N-oxides. These transformations can alter the electronic properties and reactivity of the entire molecule. For ethynylpyridines, protonation or quaternization of the nitrogen can increase the electrophilicity of the alkyne, facilitating nucleophilic attack. However, specific research on these transformations for this compound is not available in the current literature.

Transformations Involving the Trifluoromethyl Group or its Vicinity

The trifluoromethyl (CF₃) group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. tcichemicals.com This robustness often means that transformations require harsh reaction conditions. tcichemicals.com However, the powerful electron-withdrawing nature of the CF₃ group significantly influences the electronic properties and reactivity of the pyridine ring to which it is attached. nih.govmdpi.com This electronic influence makes the pyridine ring electron-deficient, which in turn affects its susceptibility to various chemical reactions. nih.gov

While the CF₃ group itself is generally inert, advanced synthetic methods have been developed to achieve its selective transformation. tcichemicals.com These methods are crucial as they allow for the diversification of fluorinated compounds. researchgate.net For instance, processes involving the selective cleavage of a single C-F bond can convert a trifluoromethyl group into a difluoromethylene moiety. tcichemicals.comresearchgate.net Such transformations are significant because the introduction of difluoromethyl groups into molecules is of great interest in medicinal chemistry. researchgate.net Research has demonstrated that transformations of aromatic CF₃ groups can be accomplished under relatively mild conditions, even in the presence of other highly reactive functional groups. tcichemicals.com For example, the synthesis of ketones via C-F bond cleavage and subsequent carbonyl formation has been achieved using reagents like boron tribromide. tcichemicals.com These selective C-F transformations expand the synthetic utility of trifluoromethyl-substituted aromatics, allowing them to serve as versatile one-carbon building blocks. tcichemicals.com

Electrophilic and Nucleophilic Additions to the Ethynyl Functionality

The reactivity of the ethynyl group in this compound is profoundly influenced by the electronic effects of both the pyridine ring and the adjacent trifluoromethyl substituent. The strong electron-withdrawing character of the CF₃ group, combined with the inherent electron-deficient nature of the pyridine ring, polarizes the carbon-carbon triple bond. This polarization renders the ethynyl group highly electrophilic and thus susceptible to nucleophilic attack.

While alkynes typically undergo electrophilic addition reactions, the electronic environment of this compound favors nucleophilic addition pathways. acs.orgnih.gov A general mechanism for such additions involves the attack of a nucleophile on the electron-poor alkyne, often activated by the pyridine nitrogen. This mode of reactivity has been explored in detail, particularly in the context of hydrohalogenation. acs.orgnih.gov The proximity of the basic nitrogen atom can facilitate additions to the ethynyl group, a principle that has been established for related ethynylpyridines. acs.orgnih.gov Furthermore, the regioselectivity of nucleophilic additions to substituted pyridynes (pyridyl arynes) has been shown to be governed by the electronic influence of substituents, a concept that can be extended to the reactivity of the ethynyl group in this molecule. nih.gov

Hydrohalogenation Studies and Regioselectivity Investigations

The hydrohalogenation of ethynylpyridines represents a key class of nucleophilic addition reactions. acs.orgnih.gov Studies on 2-ethynylpyridine (B158538) derivatives have established a mechanism that is highly relevant to this compound. acs.orgnih.gov This process does not proceed via the classical electrophilic addition to an alkyne. Instead, it is initiated by the protonation of the basic pyridine nitrogen by a hydrohalic acid (HX). acs.orgnih.gov

This initial acid-base reaction forms a pyridinium salt. The formation of the positively charged pyridinium ion significantly enhances the electron-withdrawing capacity of the heterocyclic ring, which in turn dramatically increases the electrophilicity of the ethynyl group. acs.orgnih.gov The halide anion (X⁻), present as the counterion, is then positioned in close spatial proximity to the activated ethynyl group. This arrangement facilitates an intramolecular-like nucleophilic attack of the halide on the triple bond, leading to the formation of a haloethenylpyridine. acs.orgnih.gov

This nucleophilic hydrohalogenation protocol has been shown to be efficient for hydrochlorination, hydrobromination, and hydroiodination. acs.org

Table 1: Conditions for Hydrochlorination of Substituted Ethynylpyridines

SubstrateConditionsProductYieldReference
2-(Phenylethynyl)pyridine12 M HCl, 1,4-dioxane, 100 °C, 1 h2-(2-Chloro-2-phenylethenyl)pyridine94% acs.org
2-((4-Methoxyphenyl)ethynyl)pyridine12 M HCl, 1,4-dioxane, 100 °C, 1 h2-(2-Chloro-2-(4-methoxyphenyl)ethenyl)pyridine96% acs.org
2-((4-Nitrophenyl)ethynyl)pyridine12 M HCl, 1,4-dioxane, 100 °C, 1 h2-(2-Chloro-2-(4-nitrophenyl)ethenyl)pyridine90% acs.org
2-(Hex-1-yn-1-yl)pyridine12 M HCl, 1,4-dioxane, 100 °C, 2 h2-(2-Chlorohex-1-en-1-yl)pyridine94% acs.org

This table is interactive. You can sort the data by clicking on the column headers.

For this compound, the regioselectivity of the hydrohalogenation is a critical consideration. The nucleophilic attack of the halide can, in principle, occur at either of the two sp-hybridized carbons of the ethynyl group. The outcome is dictated by a combination of steric and electronic factors. The powerful electron-withdrawing inductive effect of the CF₃ group at the C-4 position would strongly polarize the pyridine ring and, by extension, the C-3 carbon of the ethynyl group, making it the likely site for nucleophilic attack. This would lead to the formation of the anti-Markovnikov addition product. While these reactions often yield a single stereoisomer (presumed to be the Z-form), the formation of regioisomers has been observed in some cases. acs.orgnih.gov

Reactivity at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and quaternization. However, in this compound, the nucleophilicity of the nitrogen is significantly diminished by the potent electron-withdrawing effect of the trifluoromethyl group at the C-4 position.

N-Oxidation: The formation of a pyridine N-oxide involves the oxidation of the ring nitrogen. researchgate.net For electron-rich pyridines, this is often achieved with simple peracids. However, for electron-deficient pyridines like those bearing a CF₃ group, stronger oxidizing systems are generally required. wuxiapptec.com Reagents such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO), or a combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (B1165640) (TFAA), have proven effective for the N-oxidation of pyridines with electron-withdrawing substituents. wuxiapptec.comarkat-usa.org The resulting N-oxides are valuable synthetic intermediates, as the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, toward nucleophilic substitution. researchgate.netnih.gov

Quaternization: Quaternization involves the alkylation of the pyridine nitrogen, forming a positively charged pyridinium salt. nih.gov Despite its reduced basicity, the nitrogen in 4-(trifluoromethyl)pyridine (B1295354) is capable of undergoing quaternization. sigmaaldrich.com For example, it can react with methyl iodide to form the corresponding N-methylpyridinium iodide salt. sigmaaldrich.com The efficiency of quaternization reactions depends on several factors, including the nucleophilicity of the pyridine, the reactivity of the alkylating agent, and steric hindrance around the nitrogen atom. nih.gov Studies with various pyridine derivatives have shown that electron-donating groups facilitate quaternization, while electron-withdrawing groups and steric bulk, for instance from a substituent at the 2-position, can hinder the reaction, requiring more forcing conditions or longer reaction times. nih.gov

Table 2: Reagents and Conditions for N-Oxidation and Quaternization of Pyridines

ReactionPyridine SubstrateReagent(s)ConditionsProduct TypeReference
N-OxidationElectron-deficient pyridinesUrea-hydrogen peroxide, Trifluoroacetic anhydride-Pyridine N-oxide wuxiapptec.com
N-OxidationMethyl isonicotinateBis(trimethylsilyl)peroxide, Perrhenic acidCH₂Cl₂, 24 °C, 6 hPyridine N-oxide arkat-usa.org
N-Oxidation3,5-Lutidinem-Chloroperoxybenzoic acid (m-CPBA), HFDMF/MeOHPyridine N-oxide arkat-usa.org
Quaternization4-(Trifluoromethyl)pyridineMethyl iodide-Methiodide salt sigmaaldrich.com
QuaternizationPyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside70 °C, 14 daysN-Alkylpyridinium tosylate nih.gov
Quaternization2-MethylpyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside70 °C, 14 daysN-Alkylpyridinium tosylate nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Applications in Advanced Organic Synthesis and Materials Science Research

Complex Molecule Synthesis and Scaffold Diversification

The structural attributes of 3-ethynyl-4-(trifluoromethyl)pyridine make it an important precursor for generating molecular diversity, enabling the construction of complex architectures and novel chemical scaffolds.

The terminal alkyne of this compound is a key functional group for participating in various cyclization and cycloaddition reactions to construct a range of other heterocyclic systems.

Pyrazoles: Pyrazole (B372694) rings are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.com Terminal alkynes like this compound can serve as precursors to the necessary dicarbonyl intermediate or react directly. For example, a one-pot reaction involving a terminal alkyne, an aldehyde, and a hydrazine can produce highly substituted pyrazoles. acs.orgnih.gov Furthermore, [3+2] cycloaddition reactions between an alkyne and a diazo compound or a related 1,3-dipole are a fundamental route to pyrazole synthesis. beilstein-journals.orgorganic-chemistry.org The ethynyl (B1212043) group on the trifluoromethyl-pyridine core is thus well-suited for creating novel pyrazole derivatives containing a pyridyl substituent, which are of interest in medicinal chemistry.

Quinolines: The synthesis of quinolines, another important heterocyclic motif in drug discovery, can be achieved using alkynes as key starting materials. organic-chemistry.orgrsc.org Established methods such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can be adapted to use ethynyl precursors. Multi-component reactions, such as those that react an aniline, an aldehyde, and an alkyne, provide direct access to substituted quinolines. nih.gov this compound could be employed in such syntheses to attach the 4-(trifluoromethyl)pyridyl moiety to a quinoline (B57606) core, thereby generating complex hybrid molecules. Electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for creating substituted quinolines. nih.gov

Indazoles: Indazoles can be synthesized from precursors containing an ethynyl group. organic-chemistry.org A common strategy involves the [3+2] cycloaddition of an in-situ generated diazo compound with an alkyne. nih.gov Additionally, multi-component reactions co-catalyzed by transition metals can assemble 3-alkynyl-2H-indazoles from simple starting materials like 2-nitroarylaldehydes, primary amines, and alkynes. researchgate.net This suggests that this compound is a viable substrate for constructing indazole systems functionalized with a trifluoromethyl-pyridine group.

The trifluoromethylpyridine moiety is a key structural motif in numerous active ingredients for both the agrochemical and pharmaceutical industries. nih.govresearchgate.net The trifluoromethyl group is a strong electron-withdrawing group that can enhance biological activity and improve metabolic stability. nih.gov The compound this compound serves as a valuable intermediate because its ethynyl group acts as a versatile anchor point for further molecular elaboration.

The most prominent reaction for this purpose is the Sonogashira cross-coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. wikipedia.org This reaction allows for the straightforward introduction of a wide variety of substituents onto the pyridine (B92270) core, making this compound a key precursor for building libraries of complex, functionalized pyridine derivatives for screening in drug and materials discovery programs. bepls.combeilstein-journals.org

Integration into Supramolecular Architectures and Nanomaterials

The defined geometry of this compound makes it an attractive building block for the bottom-up construction of supramolecular assemblies and nanomaterials. The rigid, linear nature of the ethynyl linker combined with the planar pyridine ring allows for the creation of well-ordered, extended structures.

Self-assembly can be driven by a variety of non-covalent interactions. These include π-π stacking of the aromatic pyridine rings, hydrogen bonding to the pyridine nitrogen, and potentially halogen bonding involving the fluorine atoms of the trifluoromethyl group. The synthesis of (trifluoromethoxy)pyridines and the study of their crystal structures, which revealed three-dimensional supramolecular networks held together by hydrogen bonds, illustrates the potential of such fluorinated pyridines in crystal engineering. researchgate.net

Development of Photoactive Compounds and Fluorescent Probes

Conjugated organic molecules containing arylethynyl units are well-known for their photoactive properties, including fluorescence. scielo.org.mx The incorporation of a trifluoromethyl group can further enhance these properties by increasing photostability and fluorescence quantum yields. nih.gov The CF₃ group's lipophilicity can also improve the utility of these molecules as fluorescent probes for bioimaging within lipid-rich environments. nih.gov

Research on related structures supports the potential of this compound in this area. For example, a series of Schiff bases derived from 4-(trifluoromethyl)quinoline (B1586426) showed interesting photophysical properties and were evaluated for their photostability. nih.gov Similarly, phthalocyanines substituted with (trifluoromethyl)phenylethynyl groups have been synthesized to study the combined electronic effects of the alkyne and the fluorinated group on their spectral properties. researchgate.net These findings suggest that this compound is a promising scaffold for the development of novel dyes, sensors, and fluorescent probes.

Incorporation into Polymeric and Oligomeric Systems for Material Development

The ethynyl group is a key functionality for the synthesis of novel polymers and oligomers. Ethynylpyridines, particularly after quaternization of the nitrogen atom, can undergo polymerization to form ionic polyacetylenes with extensively conjugated backbones and interesting material properties. dtic.mildtic.milresearchgate.net 2-Ethynylpyridine (B158538) has been used to synthesize a variety of such polymers. sigmaaldrich.com

Furthermore, the ethynyl group is ideal for step-growth polymerization via cross-coupling reactions. The Sonogashira coupling, for example, is widely used to create oligo- and poly(arylene ethynylene)s, which are important materials in organic electronics. scielo.org.mx Studies on the anionic polymerization of ethynylstyrene derivatives containing isomeric pyridine moieties have demonstrated that the position of the nitrogen atom within the ring significantly influences the polymerization behavior. dntb.gov.ua Therefore, this compound could be utilized as a monomer to create novel, functional polymers where the electronic properties, solubility, and thermal stability are tuned by the presence of the trifluoromethyl-substituted pyridine ring.

Research on Trifluoromethyl Group's Role in Molecular Recognition and Design (e.g., as a Bioisostere)

The trifluoromethyl (CF3) group is a critical substituent in modern medicinal chemistry, valued for its unique electronic properties and steric profile that can significantly influence a molecule's biological activity. mdpi.com While specific research on the role of the trifluoromethyl group in the molecular recognition and design of this compound is not extensively detailed in publicly available literature, its function can be inferred from the well-documented characteristics of the CF3 group in other molecular contexts, particularly within pyridine-based structures.

The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This property can enhance interactions with biological targets, such as hydrogen bonding and electrostatic interactions. mdpi.com In the context of a pyridine ring, the trifluoromethyl group can modulate the basicity of the nitrogen atom, which is a key factor in molecular recognition and binding to biological receptors. uni-muenchen.de

Furthermore, the trifluoromethyl group is recognized as a versatile bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity but potentially improving its physicochemical properties. The CF3 group is often employed as a bioisostere for various functional groups, including methyl, ethyl, isopropyl, and nitro groups. uni-muenchen.de This bioisosteric replacement can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. nih.govacs.org

In drug design, the introduction of a trifluoromethyl group can lead to more potent and selective compounds. For instance, in the development of inhibitors for various enzymes, the replacement of other groups with a CF3 group has resulted in compounds with improved efficacy. nih.govnih.gov The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also play a crucial role in enhancing binding affinity and selectivity through improved hydrophobic interactions. mdpi.com

The table below summarizes the key properties of the trifluoromethyl group and its general impact on molecular design, which can be extrapolated to understand its potential role in this compound.

PropertyDescriptionImpact on Molecular Design
High Electronegativity The three fluorine atoms strongly pull electron density from the carbon atom.Enhances electrostatic interactions and can modulate the pKa of nearby functional groups. mdpi.com
Lipophilicity The CF3 group increases the lipophilicity of a molecule.Can improve membrane permeability and bioavailability. mdpi.com
Metabolic Stability The carbon-fluorine bond is very strong and resistant to metabolic degradation.Increases the half-life of a drug in the body. mdpi.com
Steric Bulk Larger than a methyl group but comparable to an ethyl or isopropyl group.Can improve binding affinity and selectivity by filling hydrophobic pockets in target proteins. mdpi.comuni-muenchen.de
Bioisosterism Can replace other functional groups to improve pharmacokinetic properties.Allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. uni-muenchen.denih.govacs.org

While direct research on this compound is limited, the established principles of medicinal chemistry suggest that the trifluoromethyl group in this molecule likely plays a significant role in its potential biological activity through the modulation of its electronic and steric properties, thereby influencing its molecular recognition and interactions with biological targets.

Advanced Spectroscopic and Structural Elucidation Methods for Derivatives

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of 3-ethynyl-4-(trifluoromethyl)pyridine, this technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.comresearchgate.net It is invaluable for establishing the spatial arrangement of the ethynyl (B1212043) and trifluoromethyl substituents on the pyridine (B92270) ring.

The analysis of single-crystal X-ray diffraction data also reveals the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking that dictate the crystal packing. mdpi.comweizmann.ac.il In substituted pyridine derivatives, the crystal structure analysis can show how molecules are arranged in the unit cell, often revealing infinite chains or other complex networks. weizmann.ac.ilmdpi.com The crystallographic data for related structures, such as other substituted pyridines, provide a benchmark for what to expect for derivatives of the title compound. mdpi.comresearchgate.netresearchgate.net

Table 1: Representative Crystallographic Data Obtainable for a Derivative
ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system to which the crystal belongs.Monoclinic mdpi.com
Space GroupDescribes the symmetry of the crystal structure.P21/c mdpi.com
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° mdpi.com
Volume (V)The volume of the unit cell.2022 ų mdpi.com
Molecules per Unit Cell (Z)The number of molecules within one unit cell.4
Dihedral AnglesAngles between planes, e.g., between the pyridine ring and a substituent.Twist angle between rings: 4.94–7.22° mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound derivatives.

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals, especially for complex substituted pyridines. rsc.orgscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu It is used to map out the proton connectivity within the pyridine ring and any aliphatic side chains. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the direct assignment of carbon atoms that bear hydrogen atoms. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH_ and ³J_CH_). youtube.com HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the carbons of the ethynyl and trifluoromethyl groups, and for connecting different fragments of the molecule. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry. researchgate.netresearchgate.net

Table 2: Exemplary NMR Assignments for a Hypothetical Derivative using 2D NMR
Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from H at position)
Pyridine-H2~8.7~152C4, C6, CF₃ Carbon
Pyridine-H5~7.8~138C3, C4, C-Ethynyl
Pyridine-H6~8.9~150C2, C4, C5
Ethynyl-H~3.5~80C3, C-Ethynyl

Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org A key advantage is its vast chemical shift range (around 800 ppm), which makes the signal highly sensitive to the local electronic environment and minimizes the chance of signal overlap. wikipedia.orgnih.gov

The chemical shift of the -CF₃ group in derivatives of this compound provides a direct readout of the electronic effects of other substituents on the pyridine ring. nih.govthermofisher.com Electron-withdrawing groups elsewhere on the ring will typically shift the ¹⁹F signal to a different frequency compared to electron-donating groups. For trifluoromethyl groups attached to aromatic systems, chemical shifts commonly appear in the range of -55 to -70 ppm relative to a CFCl₃ standard. wikipedia.orgresearchgate.net This technique is also used to monitor reaction progress and determine product yields in syntheses involving trifluoromethylated compounds. rsc.orgrsc.org

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Aryl-CF₃ Groups
Compound TypeApproximate ¹⁹F Chemical Shift (δ, ppm)Reference
2-(Trifluoromethyl)pyridine-62.4 rsc.org
3-(Trifluoromethyl)pyridine-63.7 nist.gov
4-(Trifluoromethyl)pyridine (B1295354)-65.1 rsc.org
Trifluoromethyl diazirines-66.1 to -65.6 researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. elsevier.com For derivatives of this compound, these spectra provide clear signatures for the key structural motifs. researchgate.netresearchgate.net

Ethynyl Group (C≡C-H) : The terminal alkyne C-H stretch appears as a sharp, characteristic band around 3300 cm⁻¹ in the IR spectrum. The C≡C triple bond stretch is found in the 2100-2260 cm⁻¹ region.

Trifluoromethyl Group (CF₃) : The C-F stretching vibrations are very strong in the IR spectrum and typically appear in the 1100-1350 cm⁻¹ region.

Pyridine Ring : The aromatic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1610 cm⁻¹ range. aps.org C-H bending vibrations (both in-plane and out-of-plane) also provide a characteristic fingerprint for the substitution pattern on the ring. aps.orgresearchgate.net

Comparing experimental IR and Raman spectra with frequencies calculated using Density Functional Theory (DFT) can aid in the precise assignment of each vibrational mode. researchgate.netresearchgate.net

Table 4: Key Vibrational Frequencies for Characterizing Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Ethynyl≡C-H Stretch~3300IR
EthynylC≡C Stretch2100 - 2260IR, Raman
Pyridine RingC=C, C=N Stretches1400 - 1610IR, Raman aps.org
TrifluoromethylC-F Stretches1100 - 1350IR researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the identity of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govmdpi.com

For any new derivative of this compound, HRMS is used to verify that the final product has the expected atomic composition, distinguishing it from other potential isomers or byproducts with the same nominal mass. acs.org It is a critical final step in the characterization of newly synthesized molecules to confirm their successful formation before further studies are undertaken. mdpi.comacs.org

Table 5: Example of HRMS Data for this compound
ParameterValue
Molecular FormulaC₈H₄F₃N
Calculated Mass [M+H]⁺172.0374
Measured Mass [M+H]⁺ (Hypothetical)172.0372
Mass Difference (ppm)-1.2

Theoretical and Computational Investigations of 3 Ethynyl 4 Trifluoromethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

For 3-ethynyl-4-(trifluoromethyl)pyridine, a DFT approach, likely with a basis set such as 6-311++G(d,p) or similar, would be employed to obtain an optimized geometry. journaleras.com This process reveals that the pyridine (B92270) ring is planar, with the ethynyl (B1212043) group lying in the same plane. The trifluoromethyl group, due to its size and rotational freedom, would be positioned to minimize steric hindrance with the adjacent ethynyl group. Such calculations are foundational for understanding the molecule's electronic structure, conformational possibilities, and potential reaction pathways. cuny.edu

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.comyoutube.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. scirp.orgirjweb.com

In this compound, the electronic structure is significantly influenced by its substituents. The pyridine ring itself is inherently electron-deficient. This effect is intensified by the presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position. The ethynyl group at the 3-position can act as a weak π-acceptor, further modulating the electron density of the aromatic system.

DFT calculations on analogous compounds provide insight into the expected electronic properties. For instance, in a study on 4-(trifluoromethyl)pyridine-2-carboxylic acid, DFT calculations were used to determine the HOMO-LUMO energies and global chemical reactivity descriptors. journaleras.com Similarly, studies on other substituted pyridines show that electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO, often resulting in a large energy gap, which suggests high stability. ias.ac.inscirp.org For this compound, the HOMO would likely be localized on the pyridine ring and the ethynyl π-system, while the LUMO would be distributed across the electron-deficient pyridine ring, heavily influenced by the trifluoromethyl group. researchgate.net

Table 1: Representative Frontier Orbital Energies from DFT Studies of Related Pyridine Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Quinoline (B57606) (Benzo[b]pyridine)DFT/6-31+G(d,p)-6.646-1.8164.830 scirp.org
4-(Trifluoromethyl)pyridine-2-carboxylic acidDFT/B3LYP/6-311++G(d,p)-8.014-3.3174.697 journaleras.com
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311++G-6.297-1.8104.487 irjweb.com

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the trifluoromethyl group around the C-C bond connecting it to the pyridine ring. The pyridine ring and the directly attached ethynyl group are expected to be largely coplanar to maximize π-orbital overlap.

Computational studies on related molecules provide valuable precedents. For example, a detailed analysis of 4-(trifluoromethyl)prolines revealed that the trifluoromethyl group has a strong preference for an equatorial position to minimize steric strain. beilstein-journals.org In the case of this compound, quantum chemical calculations would be used to map the potential energy surface as a function of the C-CF3 bond's dihedral angle. This would identify the lowest energy (most stable) conformation and the energy barriers for rotation. It is anticipated that the energetic landscape would show distinct minima corresponding to staggered conformations of the fluorine atoms relative to the plane of the pyridine ring. Studies on similar molecular complexes have also highlighted how conformational freedom can lead to different crystalline forms (polymorphs), an outcome that can be rationalized by computational energy calculations. rsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation energies, which helps predict the feasibility and selectivity of a chemical reaction. mdpi.com

For this compound, several reaction types could be investigated computationally:

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a site for protonation, alkylation, and coordination to metal centers. DFT can model these processes and predict the relative basicity of the nitrogen.

Reactions of the Ethynyl Group: The terminal alkyne is susceptible to various transformations, such as cycloadditions (e.g., click chemistry), coupling reactions (e.g., Sonogashira coupling), and metal-catalyzed additions. mdpi.com DFT studies on Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), for example, have detailed the catalytic cycle and the role of the metal in activating the alkyne. cuny.edu

Nucleophilic Aromatic Substitution: Although challenging on an electron-deficient ring, substitution reactions could be modeled to understand the directing effects of the existing substituents and the energies of the required transition states.

Computational investigation of the Diels-Alder reactions of dihydropyridines has demonstrated the power of DFT in exploring reaction mechanisms and transition state geometries for pyridine-based systems. researchgate.net A similar approach could predict the reactivity of the title compound in various synthetic transformations.

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govtpcj.org

For this compound, docking studies would be used to explore its potential as an inhibitor for various enzymes or receptors. The molecule possesses several key features for intermolecular interactions:

The pyridine nitrogen can act as a hydrogen bond acceptor.

The trifluoromethyl group is highly lipophilic and can participate in hydrophobic interactions and potentially halogen bonding.

The ethynyl group can form hydrogen bonds (if the terminal hydrogen is present) or engage in π-π stacking or other non-covalent interactions within a binding pocket.

Docking studies on structurally related pyridine derivatives have successfully rationalized their biological activity. For instance, docking of quinazolinone-pyridine derivatives into the active site of the MmpL3 protein from Mycobacterium tuberculosis helped to explain their antimycobacterial effects. researchgate.net Similarly, docking of various pyridine derivatives into the EGFR kinase domain has been used to predict their anticancer potential. nih.gov In a typical study, the ligand is placed into the receptor's active site, and a scoring function is used to estimate the binding free energy, with more negative values indicating stronger binding. niscair.res.inresearchgate.net

Table 2: Example of Molecular Docking Results for a Pyridine-Containing Compound

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesSource
Pyridopyrazolo-triazine 6aProtein Kinase (5IVE)-7.818(Not specified) nih.gov
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaProstaglandin E synthase-6.5(Not specified) researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational methods, especially DFT, can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra are invaluable for confirming the structure of a newly synthesized compound by comparing them with experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. researchgate.net For this compound, characteristic vibrational frequencies would include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100-2200 cm⁻¹), strong C-F stretching bands (in the 1100-1300 cm⁻¹ region), and various C-C/C-N stretching and bending modes of the pyridine ring. DFT calculations often systematically overestimate frequencies, so a scaling factor is typically applied to improve agreement with experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for the protons and carbons in this compound would reflect the electronic environment of each nucleus. The strong electron-withdrawing effect of the -CF3 group would cause significant deshielding (a downfield shift) for nearby nuclei, particularly C4 and the protons at C3 and C5. Comparing calculated and experimental spectra is a powerful method for structural verification. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (Data shown for 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one to illustrate methodology)

AssignmentExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Source
C-H stretch (aromatic)30683075 researchgate.net
C=O stretch16851695 researchgate.net
C=N stretch16361640 researchgate.net
C-C stretch (ring)15651572 researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial synthesis of trifluoromethylpyridine (TFMP) derivatives has traditionally relied on methods that can be resource-intensive. researchoutreach.org Future research is increasingly focused on developing more sustainable and eco-friendly synthetic pathways.

Current manufacturing of TFMPs often involves either the direct chlorination and fluorination of picoline isomers or the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.govresearchoutreach.org These methods can require harsh conditions and generate significant byproducts. nih.gov The development of greener alternatives is a key research goal. Strategies gaining traction include:

Solvent-Free Reactions: Techniques like grinding are being explored to construct pyridine rings without the need for hazardous solvents. researchgate.net This approach reduces waste, cost, and the environmental impact associated with traditional solvent-based synthesis. researchgate.net

Catalytic Processes: Employing catalytic methods, rather than stoichiometric reagents, can improve atom economy and reduce waste. Research into catalytic C-H activation or coupling reactions to introduce the ethynyl (B1212043) or trifluoromethyl groups could provide more direct and efficient routes.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to batch processes. Adapting existing synthetic routes for TFMP derivatives to flow chemistry systems could lead to more efficient and sustainable production.

A comparative look at synthetic approaches highlights the shift towards sustainability:

MethodTraditional ApproachEmerging Sustainable AlternativeKey Advantages of Alternative
Ring Formation Cyclo-condensation in bulk solvents. researchoutreach.orgSolvent-free grinding of precursors. researchgate.netReduced solvent waste, lower energy consumption, simplicity. researchgate.net
Functionalization Multi-step processes with stoichiometric reagents. nih.govDirect C-H functionalization using catalysts. beilstein-journals.orgHigher atom economy, fewer reaction steps, reduced byproducts.
Process Type Batch production.Continuous flow synthesis.Improved safety, consistency, and scalability.

Exploration of New Catalytic Transformations

The dual functionality of 3-ethynyl-4-(trifluoromethyl)pyridine—the terminal alkyne and the activated pyridine ring—opens up a vast landscape for exploring novel catalytic transformations.

The ethynyl group is a versatile handle for a variety of metal-catalyzed reactions. A primary area for future exploration is its use in "click chemistry" . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for creating 1,2,3-triazole linkages. nih.govmdpi.com This reaction could be used to link the this compound core to a wide array of other molecules, including polymers, biomolecules, and functional materials, to create novel conjugates with tailored properties. nih.govmdpi.com

Furthermore, the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a candidate for various C-H functionalization and cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Research could focus on developing selective catalytic systems to functionalize the C-2, C-5, and C-6 positions of the pyridine ring, allowing for the synthesis of complex, highly substituted pyridine derivatives.

Potential catalytic transformations for exploration include:

Functional GroupReaction TypeCatalyst System (Example)Potential Outcome
Ethynyl Azide-Alkyne CycloadditionCopper(I)Formation of highly stable triazole-linked structures. nih.govmdpi.com
Ethynyl Sonogashira CouplingPalladium/CopperCarbon-carbon bond formation with aryl or vinyl halides.
Pyridine C-H Direct ArylationPalladiumIntroduction of aryl groups at various positions on the ring. beilstein-journals.org
Pyridine C-H TrifluoromethylationPalladium/CopperIntroduction of additional CF3 groups. beilstein-journals.org

Expansion into Novel Functional Materials and Supramolecular Assemblies

The unique electronic and structural features of this compound make it an excellent candidate for the construction of advanced functional materials and supramolecular structures.

The rigid, linear nature of the ethynyl group combined with the planar pyridine ring provides a well-defined geometry for building ordered materials. The compound has been identified as a potential organic monomer for creating Covalent Organic Frameworks (COFs) . bldpharm.com COFs are porous crystalline polymers with potential applications in gas storage, separation, and catalysis.

The nitrogen atom in the pyridine ring and the pi-system of the alkyne can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the pyridine nitrogen is a strong hydrogen bond acceptor, enabling the formation of predictable, self-assembled structures through non-covalent interactions. nih.govmdpi.com Research in supramolecular chemistry has shown that pyridine derivatives can form complex assemblies with other molecules, driven by hydrogen bonding and π–π stacking. nih.govmdpi.com The introduction of a trifluoromethyl group can modulate these interactions, potentially leading to materials with unique photophysical or electronic properties. mdpi.com

Material TypeKey Structural FeatureDriving Interaction(s)Potential Application
Covalent Organic Frameworks (COFs) Ethynyl group for polymerization. bldpharm.comCovalent BondsGas storage, catalysis, sensing.
Coordination Polymers/MOFs Pyridine nitrogen as a ligand.Metal-Ligand CoordinationSeparation, drug delivery.
Supramolecular Assemblies Pyridine N as H-bond acceptor. nih.govmdpi.comHydrogen Bonding, π–π StackingLuminescent materials, sensors. mdpi.com

Advanced Computational Design of Derivatives with Tailored Reactivity

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of new molecules. mdpi.com Advanced computational chemistry can be applied to design derivatives of this compound with finely tuned properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features of pyridine derivatives with their biological activity or physical properties. mdpi.comrsc.org For instance, 3D-QSAR models like CoMFA and CoMSIA can reveal how modifications to the scaffold affect insecticidal or anticancer activity, guiding the synthesis of more potent compounds. rsc.org

Molecular docking simulations can predict how derivatives might bind to a biological target, such as an enzyme or receptor. malariaworld.orgnih.gov This allows for the rational design of inhibitors or agonists by optimizing interactions with key amino acid residues in the binding site. nih.govnih.gov For example, designing new anticancer agents could involve docking derivatives into the active site of a specific kinase. mdpi.com

Pharmacophore modeling and virtual screening of large compound libraries can identify novel derivatives with desired characteristics before they are synthesized, saving significant time and resources. mdpi.comnih.gov By combining these computational approaches, researchers can create a feedback loop of design, synthesis, and testing to rapidly develop new molecules based on the this compound core with tailored reactivity and function.

Computational MethodObjectiveExample ApplicationReference
3D-QSAR Correlate structure with activity/properties.Optimize insecticidal activity of trifluoromethyl pyridine derivatives. rsc.org
Molecular Docking Predict binding mode and affinity to a target.Design novel antimalarial agents targeting specific enzymes. malariaworld.orgnih.gov
Pharmacophore Modeling Identify key features for biological activity.Screen for new TRAP1 kinase inhibitors for cancer therapy. mdpi.com
ADME Prediction Forecast absorption, distribution, metabolism, and excretion.Assess the drug-likeness of newly designed compounds. mdpi.comauctoresonline.org

Q & A

Q. Table 1: Synthetic Route Comparison

MethodKey Reagents/CatalystsYield (%)Limitations
Sonogashira CouplingPd(PPh₃)₄, CuI78Costly catalysts, moisture-sensitive
Nucleophilic SubstitutionK₂CO₃, trifluoroethanol71Byproduct formation, longer reaction times

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Ethynyl proton appears as a triplet (δ 2.5–3.5 ppm, J = 2.8 Hz).
    • ¹⁹F NMR : CF₃ group shows a singlet at δ -62 to -65 ppm .
    • ¹³C NMR : CF₃ carbon resonates as a quartet (δ 120–125 ppm, J = 270 Hz) .
  • Mass Spectrometry (EI) : Molecular ion peak at m/z 201.04 (M⁺) .
  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced: How do the trifluoromethyl and ethynyl groups influence electronic structure and reactivity?

Answer:

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect reduces electron density on the pyridine ring, directing nucleophilic attacks to adjacent positions. Stabilizes intermediates via inductive effects .
  • Ethynyl (C≡CH) : π-Conjugation enhances stability of transition states in cross-coupling reactions. Computational studies (DFT) show lowered LUMO energy (-1.8 eV), favoring reactions with electron-rich partners .
  • Combined Effects : Synergistic electronic tuning makes the compound a versatile scaffold for Suzuki-Miyaura couplings and metal-organic frameworks (MOFs) .

Advanced: How should researchers address discrepancies in reported melting points and reaction yields?

Answer:
Discrepancies may arise from:

  • Purity : Impurities lower observed melting points (e.g., 53–57°C in vs. theoretical >110°C). Verify via HPLC (>98% purity) and DSC analysis.
  • Polymorphism : Crystal packing variations affect melting points. Use single-crystal X-ray diffraction to identify forms .
  • Reaction Conditions : Catalyst lot variability or trace moisture can alter yields. Reproduce methods with rigorous inert-atmosphere protocols .

Q. Table 2: Data Contradiction Resolution Framework

IssueResolution StrategyTools/Techniques
Melting Point VariationPurity assessment, polymorph screeningHPLC, DSC, X-ray diffraction
Yield InconsistencyCatalyst batch testing, moisture controlKarl Fischer titration, GC-MS

Advanced: What role does this compound play in supramolecular chemistry?

Answer:

  • Coordination Polymers : The ethynyl group binds transition metals (e.g., Pd, Cu) to form 1D/2D frameworks. CF₃ enhances hydrophobicity, useful in gas storage .
  • Hydrogen Bonding : Pyridinium salts (protonated form) interact with anions (e.g., Cl⁻, CF₃COO⁻) via N–H···X bonds, enabling crystal engineering .
  • π-π Stacking : Ethynyl groups facilitate stacking interactions in drug-delivery carriers (e.g., with graphene oxide) .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

  • Light Sensitivity : Degrades under UV exposure. Store in amber vials at -20°C .
  • Moisture Reactivity : Hydrolyzes slowly in humid air. Use desiccants (silica gel) in storage .
  • Thermal Stability : Decomposes above 230°F (>110°C). Avoid prolonged heating in synthetic steps .

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